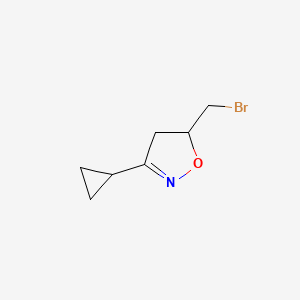
2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenethylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as OTAVA-BB 1204263 and is synthesized through a multi-step process. In
Scientific Research Applications
2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenethylacetamide has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it can be used as a scaffold for the development of new drugs. This compound has also been studied for its anti-cancer properties and has shown promising results in preclinical studies.
Mechanism of Action
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenethylacetamide in lab experiments include its potential as a scaffold for the development of new drugs and its anti-cancer properties. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for skilled personnel to ensure the purity and yield of the final product.
Future Directions
There are several future directions for the study of 2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenethylacetamide. One potential direction is the development of new drugs based on this compound. Another potential direction is the study of the mechanism of action of this compound to gain a better understanding of its anti-cancer properties. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound in vivo. Overall, the study of 2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenethylacetamide has the potential to lead to the development of new drugs for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenethylacetamide involves a multi-step process that includes the reaction of tosylmethyl isocyanide with ethyl chloroacetate, followed by the reaction of the resulting product with phenethylamine. The final product is obtained through the reaction of the intermediate product with acetic anhydride. The synthesis of this compound is complex and requires skilled personnel to ensure the purity and yield of the final product.
properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-16-7-9-18(10-8-16)28(26,27)23-14-13-22(20(23)25)15-19(24)21-12-11-17-5-3-2-4-6-17/h2-10,13-14H,11-12,15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLQCSUDTMZCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2622253.png)



![N-butyl-1-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B2622257.png)


![2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2622260.png)

![3-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2622264.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-chlorobenzenesulfonate](/img/structure/B2622266.png)

